molecular formula C19H16N2O4S B2936743 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 443329-45-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2936743
CAS No.: 443329-45-1
M. Wt: 368.41
InChI Key: YJDHMUNNTVSMDM-UHFFFAOYSA-N
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Description

“N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C25H21N3O2S . It is a derivative of the tetrahydrobenzo[d]thiazol class .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromene ring attached to a carboxamide group and a tetrahydrobenzo[d]thiazol ring . The tetrahydrobenzo[d]thiazol ring is substituted with two methyl groups .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.286±0.06 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .

Scientific Research Applications

Antimicrobial Agents

Research on compounds structurally related to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has demonstrated promising antibacterial activity. For instance, novel analogs have been synthesized and tested against various bacterial strains, showing significant activity especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents (Palkar et al., 2017).

Synthetic Methodologies

The compound and its derivatives have been involved in synthetic chemistry as intermediates for developing new chemical entities. For example, their use in one-pot multicomponent reactions has facilitated the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing the versatility of these compounds in organic synthesis (Hazeri et al., 2014).

Sensing and Detection

Coumarin benzothiazole derivatives, related to the target compound, have been explored as chemosensors for anions, particularly cyanide. These compounds exhibit changes in their photophysical properties upon interaction with cyanide ions, indicating their potential as sensitive materials for developing new sensors (Wang et al., 2015).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-19(2)8-11-16(13(23)9-19)26-18(20-11)21-17(24)15-7-12(22)10-5-3-4-6-14(10)25-15/h3-7H,8-9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDHMUNNTVSMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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